![molecular formula C11H12F2N2O5S B2441753 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine CAS No. 2418728-07-9](/img/structure/B2441753.png)
2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine, also known as FSPTI, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme called pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism in cells.
Wirkmechanismus
As mentioned earlier, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine inhibits PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is responsible for converting pyruvate, a product of glucose metabolism, into acetyl-CoA, which can be used to produce energy in the form of ATP. By inhibiting PDK, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine increases PDH activity, leading to increased glucose metabolism and ATP production.
Biochemical and Physiological Effects
2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to have several biochemical and physiological effects. In cancer cells, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine reduces cell growth and increases apoptosis by inhibiting PDK and increasing PDH activity. In animal models of diabetes and obesity, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to improve glucose tolerance and insulin sensitivity. Additionally, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine in lab experiments is its specificity for PDK. This allows researchers to selectively inhibit PDK without affecting other enzymes involved in glucose metabolism. Additionally, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to have low toxicity in animal models, indicating that it may be a safe compound to use in future studies. However, one limitation of 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine may be investigated for its potential use in other metabolic disorders, such as non-alcoholic fatty liver disease. Finally, further studies are needed to fully understand the mechanism of action of 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine and its potential side effects in humans.
Synthesemethoden
The synthesis of 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine involves a series of chemical reactions, starting with the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with morpholine to produce the morpholine ester. Finally, the fluoromethyl group is introduced using a reagent called diethylaminosulfur trifluoride. The overall yield of this synthesis is around 35%.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been primarily studied for its potential use in cancer research. PDK is overexpressed in many types of cancer cells, and its inhibition by 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been shown to reduce cancer cell growth and increase apoptosis (programmed cell death). Additionally, 2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine has been investigated for its potential use in treating metabolic disorders such as diabetes and obesity, as well as neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O5S/c12-4-10-7-15(1-2-19-10)11(16)8-3-9(6-14-5-8)20-21(13,17)18/h3,5-6,10H,1-2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSPHXFFVNXBKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.